![molecular formula C15H15N3 B1387742 [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine CAS No. 1092304-09-0](/img/structure/B1387742.png)

[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine

Overview

Description

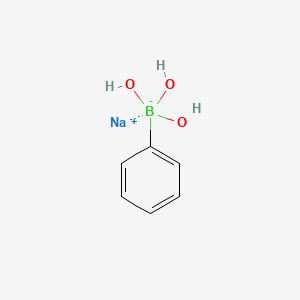

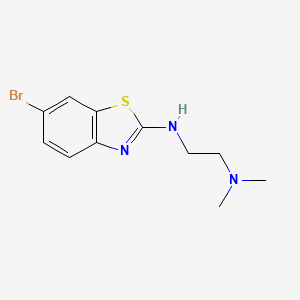

“[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine” is a chemical compound with the CAS Number: 1092304-09-0. It has a molecular weight of 237.3 g/mol . The IUPAC name for this compound is N-[3-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which includes compounds like “[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine”, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15N3/c1-18(2)12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,1-2H3,(H,16,17) . This indicates that the compound has a benzimidazole core with a phenyl group and a dimethylamine group attached to it .Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity against a range of pathogens including E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Anticancer Activity

Some benzimidazole compounds have been synthesized and evaluated for their anticancer activity against cell lines such as HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma of the rat adrenal medulla) .

Organic Electronic Devices

Benzimidazole derivatives have shown promise in enhancing the orientation of molecules in organic electronic devices, which could be beneficial for improving the performance of such devices .

Antioxidant Activity

The antioxidant activity of benzimidazole hydrazones has been studied, indicating potential applications in preventing oxidative stress-related damage .

Metal–Organic Frameworks (MOFs)

Benzimidazole-based MOFs have garnered interest due to their crystallinity, structural versatility, and controlled porosity, which are valuable traits for various industrial and scientific applications .

Medicinal and Pharmacological Performance

Due to its structural resemblance with naturally occurring nucleotides, benzimidazole and its analogues have exhibited a wide range of medicinal and pharmacological activities .

Each of these fields offers a unique perspective on the potential applications of benzimidazole derivatives, including [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine, showcasing the versatility and importance of this compound in scientific research.

For further details on each application, you can refer to the provided references.

Medicinal Chemistry Research - Benzimidazole: a promising pharmacophore Enhanced Orientation of 1,3,5-Tris(1-Phenyl-1H-Benzimidazole-2-yl) Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) An Overview on Biological Activity of Benzimidazole Derivatives - Springer

Future Directions

Mechanism of Action

Target of Action

The primary target of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.

Biochemical Pathways

cell cycle regulation and DNA repair . The downstream effects of these changes could include altered cell proliferation and survival, potentially influencing disease progression in conditions such as cancer .

Pharmacokinetics

Its molecular weight of234.256 suggests it may have suitable properties for oral bioavailability

Result of Action

The molecular and cellular effects of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine’s action are likely to be diverse, given its potential impact on key cellular processes. For instance, by inhibiting Chk1, it could disrupt cell cycle progression, potentially leading to cell death in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine. Furthermore, the presence of certain substituent groups in its structure can influence its bioactivity .

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-18(2)12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVGLZYQMUYOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)

![2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387668.png)

![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)

![7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387674.png)

![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)

![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)